[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride
Overview
Description
“[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride” is a chemical compound with the CAS Number: 952233-49-7. It has a molecular weight of 189.64 . The IUPAC name for this compound is 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, which is a core structure in the given compound, can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The structure of 1,2,4-oxadiazoles was studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
The assembly of the 1,2,4-oxadiazole core at ambient temperature can be achieved in a MOH–DMSO medium . The reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids, were studied .Physical and Chemical Properties Analysis
The compound is a solid at room temperature .Scientific Research Applications
Antitubercular Activity
Research indicates that derivatives of 1,2,4-oxadiazole, similar to the core structure of the compound , have shown significant antitubercular activity against various strains of Mycobacterium tuberculosis. These findings suggest potential pathways for designing new antitubercular agents, leveraging the structural modification of such compounds (Asif, 2014).
Synthesis and Chemical Properties
1,2,4-Oxadiazole derivatives are synthesized through various chemical reactions, offering a versatile scaffold for further chemical modifications. These synthetic routes include dehydrogenative cyclization, oxidative cyclization, and 1,3-dipolar cycloaddition, among others. This chemical flexibility underpins their utility in creating a wide array of compounds with potential research and industrial applications (Kayukova, 2005).
Metal-Ion Sensing
The structural characteristics of 1,3,4-oxadiazole derivatives, closely related to the compound of interest, enable their use in the development of chemosensors. These molecules can function as highly efficient sensors for various metal ions, demonstrating the compound's potential applicability in environmental monitoring and analytical chemistry (Sharma, D., Om, H., & Sharma, A., 2022).
Broad Biological Activities
Oxadiazole derivatives, including those structurally similar to [2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride, have been documented to possess a wide range of biological activities. These activities include antimicrobial, anticancer, and anti-inflammatory effects, underscoring the compounds' significance in the development of new therapeutic agents (Jalhan, S., Singh, S., & Saini, R., et al., 2017).
Role in New Drug Development
The oxadiazole ring, a key feature in this compound, is prominent in the realm of medicinal chemistry due to its incorporation in compounds with significant therapeutic value. Research has emphasized its utility in creating bioactive molecules that can target a range of diseases, highlighting the compound's potential in drug discovery and development (Verma, G., Khan, M. F., & Akhtar, W., et al., 2019).
Mechanism of Action
Target of Action
The primary target of [2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride is currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary target, it’s challenging to determine the exact biochemical pathways affected by this compound
Result of Action
The molecular and cellular effects of this compound are currently unknown . Understanding these effects requires further experimental studies.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Future Directions
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . This could lead to the discovery of new chemical entities with potential anti-infective activity .
Properties
IUPAC Name |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c8-4-3-6-9-7(10-11-6)5-1-2-5;/h5H,1-4,8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKLKJBMAKRYHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952233-49-7 | |
Record name | 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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